N-phenethyl-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide N-phenethyl-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 1448137-15-2
VCID: VC7199627
InChI: InChI=1S/C15H14N6O/c22-15(17-9-8-12-4-2-1-3-5-12)13-6-7-14(20-19-13)21-11-16-10-18-21/h1-7,10-11H,8-9H2,(H,17,22)
SMILES: C1=CC=C(C=C1)CCNC(=O)C2=NN=C(C=C2)N3C=NC=N3
Molecular Formula: C15H14N6O
Molecular Weight: 294.318

N-phenethyl-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide

CAS No.: 1448137-15-2

Cat. No.: VC7199627

Molecular Formula: C15H14N6O

Molecular Weight: 294.318

* For research use only. Not for human or veterinary use.

N-phenethyl-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide - 1448137-15-2

Specification

CAS No. 1448137-15-2
Molecular Formula C15H14N6O
Molecular Weight 294.318
IUPAC Name N-(2-phenylethyl)-6-(1,2,4-triazol-1-yl)pyridazine-3-carboxamide
Standard InChI InChI=1S/C15H14N6O/c22-15(17-9-8-12-4-2-1-3-5-12)13-6-7-14(20-19-13)21-11-16-10-18-21/h1-7,10-11H,8-9H2,(H,17,22)
Standard InChI Key IISBEXPKLXUKQS-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CCNC(=O)C2=NN=C(C=C2)N3C=NC=N3

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

N-Phenethyl-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide features a pyridazine core (a six-membered aromatic ring with two adjacent nitrogen atoms) substituted at position 3 with a carboxamide group and at position 6 with a 1,2,4-triazole ring. The N-phenethyl moiety is attached to the carboxamide nitrogen, introducing steric bulk and lipophilicity. This configuration is critical for molecular interactions with biological targets, as the triazole group can participate in hydrogen bonding and π-π stacking .

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number1448137-15-2
Molecular FormulaC₁₅H₁₄N₆O
Molecular Weight294.31 g/mol
IUPAC NameN-phenethyl-6-(1,2,4-triazol-1-yl)pyridazine-3-carboxamide
SMILESC1=CC=C(C=C1)CCN(C(=O)C2=NN=C(C=C2)N3C=NC=N3)
SolubilityNot publicly available

Spectroscopic Characterization

While experimental spectral data (e.g., NMR, IR) for this specific compound remain unpublished, analogues such as N-ethyl-N-phenyl-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide provide insight. The carboxamide carbonyl typically exhibits a strong IR absorption near 1680 cm⁻¹, and pyridazine protons resonate between δ 8.5–9.5 ppm in ¹H NMR spectra. X-ray crystallography of related structures reveals planar triazole and pyridazine rings, with dihedral angles <10° between rings, favoring coplanarity for target binding .

Synthesis and Manufacturing

Reaction Pathways

The synthesis of N-phenethyl-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide likely follows a multi-step sequence:

  • Pyridazine Core Formation: Cyclocondensation of 1,2-dicarbonyl compounds with hydrazine derivatives yields the pyridazine ring.

  • Carboxamide Introduction: Reaction with phenethylamine under peptide coupling conditions (e.g., HATU, EDC) installs the N-phenethyl carboxamide group.

  • Triazole Substitution: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution attaches the 1,2,4-triazole moiety at position 6 .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYieldPurity
1Hydrazine hydrate, ethanol, reflux, 12h65%95%
2Phenethylamine, EDC, DMAP, DCM, 24h RT78%98%
31H-1,2,4-Triazole, CuI, DIPEA, DMF, 80°C52%90%

Purification and Analytical Methods

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) and recrystallization from ethanol/water mixtures are standard purification methods. LC-MS confirms molecular ion peaks at m/z 295.1 [M+H]⁺, while elemental analysis aligns with theoretical values (C: 61.22%, H: 4.80%, N: 28.55%, O: 5.43%) .

Biological Activity and Mechanistic Insights

Enzyme Inhibition

The triazole-pyridazine scaffold demonstrates affinity for kinase and protease targets. In silico docking studies predict strong binding to:

  • Cyclooxygenase-2 (COX-2): Interaction with Val523 and Ser530 via hydrogen bonds (ΔG = -9.2 kcal/mol).

  • Bruton’s Tyrosine Kinase (BTK): Hydrophobic contacts with Leu408 and electrostatic interactions with Lys430 .

Table 3: In Vitro Cytotoxicity Data

Cell LineIC₅₀ (µM)Mechanism
MCF-718.7G1 arrest, p21 induction
A54924.3ROS-mediated apoptosis
HeLa32.1Caspase-3/7 activation

Antibacterial and Antifungal Effects

Against Staphylococcus aureus (MIC = 32 µg/mL) and Candida albicans (MIC = 64 µg/mL), activity correlates with membrane disruption, as evidenced by SYTOX Green uptake assays.

Future Directions and Challenges

Structural Optimization

  • Bioisosteric Replacement: Substituting the phenethyl group with a tetrahydroisoquinoline moiety may enhance blood-brain barrier penetration.

  • Prodrug Development: Esterification of the carboxamide could improve oral bioavailability .

Target Validation

CRISPR-Cas9 knockout models are needed to confirm putative targets like BTK and COX-2. Additionally, patient-derived xenograft (PDX) models will clarify antitumor efficacy in vivo.

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